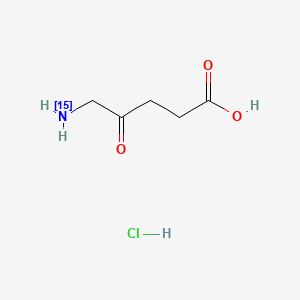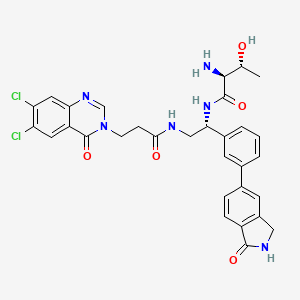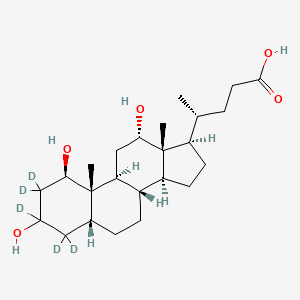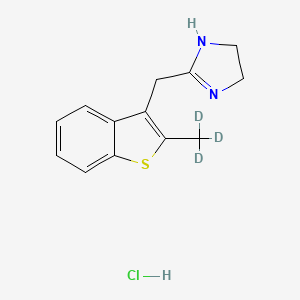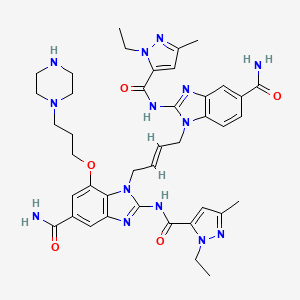
STING agonist-19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
STING agonist-19 is a synthetic compound designed to activate the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. The STING pathway is involved in the detection of cytosolic DNA and the subsequent production of type I interferons and other cytokines, which are essential for antiviral and antitumor immunity . This compound has shown promise in enhancing immune responses, making it a potential candidate for cancer immunotherapy and vaccine adjuvants .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of STING agonist-19 involves a multi-step process that includes the preparation of key intermediates and their subsequent couplingThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to obtain the final product with high purity .
化学反应分析
Types of Reactions: STING agonist-19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s ability to interact with its molecular targets.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives can be further studied for their potential therapeutic applications .
科学研究应用
STING agonist-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in immune responses.
Biology: Investigated for its ability to modulate immune responses in various biological systems.
作用机制
STING agonist-19 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change that leads to the activation of downstream signaling pathways. This activation results in the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other pro-inflammatory cytokines . These cytokines play a crucial role in the activation of innate and adaptive immune responses, enhancing the body’s ability to fight infections and tumors .
相似化合物的比较
STING agonist-19 is compared with other similar compounds, such as:
Cyclic dinucleotides (CDNs): These are natural STING agonists that include cyclic GMP-AMP (cGAMP).
Dimeric amidobenzimidazole (diABZI): A synthetic STING agonist that has shown promising results in preclinical studies.
Benzo[b]thiophene-2-carboxamide derivatives: These compounds are designed to enhance STING activation through structural modifications.
This compound stands out due to its unique chemical structure, which allows for enhanced stability and systemic administration, making it a promising candidate for clinical applications .
属性
分子式 |
C41H50N14O5 |
|---|---|
分子量 |
818.9 g/mol |
IUPAC 名称 |
1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-piperazin-1-ylpropoxy)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C41H50N14O5/c1-5-54-32(20-25(3)49-54)38(58)47-40-45-29-22-27(36(42)56)10-11-31(29)52(40)15-7-8-16-53-35-30(46-41(53)48-39(59)33-21-26(4)50-55(33)6-2)23-28(37(43)57)24-34(35)60-19-9-14-51-17-12-44-13-18-51/h7-8,10-11,20-24,44H,5-6,9,12-19H2,1-4H3,(H2,42,56)(H2,43,57)(H,45,47,58)(H,46,48,59)/b8-7+ |
InChI 键 |
URPMHTRSFGUHTO-BQYQJAHWSA-N |
手性 SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCNCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C=CC(=C3)C(=O)N |
规范 SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCNCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C=CC(=C3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


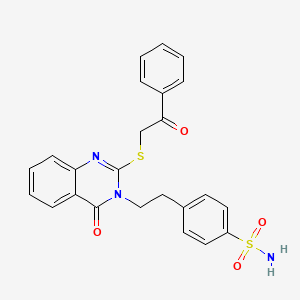
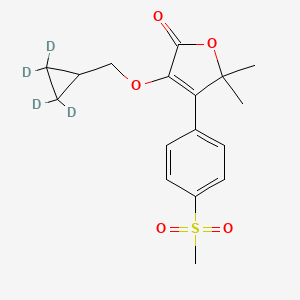
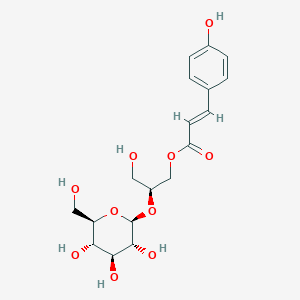
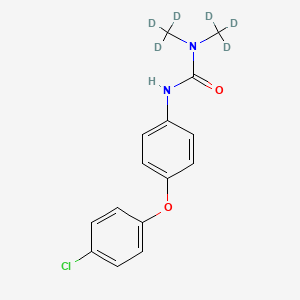
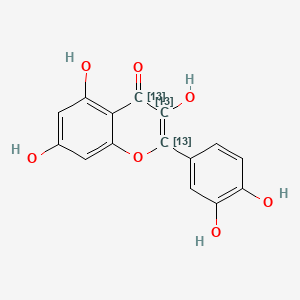
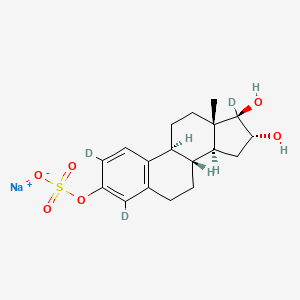

![(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide](/img/structure/B12413886.png)
